
Isoguvacine
Descripción general
Descripción
La isoguvacina es un compuesto químico conocido por su papel como agonista del receptor del ácido gamma-aminobutírico tipo A (GABA A). Se utiliza principalmente en investigación científica para estudiar los efectos de la neurotransmisión GABAérgica. El compuesto tiene una fórmula molecular de C6H9NO2 y una masa molar de 127.143 g/mol . La isoguvacina está relacionada estructuralmente con otros compuestos GABAérgicos como el muscimol y el gaboxadol .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La isoguvacina se puede sintetizar a través de varias rutas químicas. Un método común implica la reducción del éster etílico del ácido isonicotínico con tetrahidroborato de sodio, seguido de hidrólisis ácida para producir isoguvacina . Las condiciones de reacción típicamente implican el uso de un sustituyente donador de electrones en el anillo de benceno para facilitar el proceso de hidrólisis .
Métodos de Producción Industrial: La producción industrial de isoguvacina puede implicar rutas sintéticas similares, pero a mayor escala. El proceso requeriría un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y sistemas de purificación sería esencial para una producción eficiente.
Análisis De Reacciones Químicas
Tipos de Reacciones: La isoguvacina experimenta varias reacciones químicas, incluyendo:
Oxidación: La isoguvacina se puede oxidar para formar ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir la isoguvacina en sus derivados de alcohol correspondientes.
Sustitución: La isoguvacina puede participar en reacciones de sustitución, donde los grupos funcionales se reemplazan por otros grupos.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: El borohidruro de sodio y el hidruro de litio y aluminio son agentes reductores típicos.
Sustitución: Los agentes halogenantes como el cloruro de tionilo se pueden utilizar para reacciones de sustitución.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de la isoguvacina puede producir ácidos carboxílicos, mientras que la reducción puede producir derivados de alcohol.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Isoguvacine exhibits significant binding affinity to GABA_A receptors, mimicking the effects of gamma-aminobutyric acid (GABA). Research indicates that this compound binds to membrane preparations in the rat forebrain with pharmacological characteristics akin to those of GABA at post-synaptic sites. It is transported into synaptosomal preparations by a high-affinity GABA uptake system and released in a calcium-dependent manner .
Key Characteristics:
- Agonist Activity : this compound acts as a GABA_A receptor agonist, influencing synaptic transmission and neuronal excitability.
- Mechanism of Action : Its ability to modulate GABAergic activity suggests potential applications in neurological conditions characterized by altered GABA signaling.
Neurological Disorders
This compound has been investigated for its potential in treating various neurological disorders. Its action as a GABA_A agonist positions it as a candidate for conditions such as epilepsy and anxiety disorders.
- Seizure Suppression : In organotypic hippocampal brain slices, this compound has shown efficacy in suppressing low magnesium-induced seizure-like events .
Autism Spectrum Disorders
Recent studies have explored this compound's role in modulating sensory processing in autism. In animal models, it has been observed to reduce heightened reactions to touch, suggesting its potential use in managing sensory sensitivities associated with autism .
- Case Study : In experiments with genetically modified mice lacking specific genes related to autism (e.g., SHANK3), this compound administration led to decreased sensitivity to tactile stimuli . This indicates a possible therapeutic pathway for alleviating certain traits of autism.
Comparative Analysis with Other Compounds
Mecanismo De Acción
La isoguvacina ejerce sus efectos uniéndose a los receptores GABA A, que son receptores ionotrópicos que median la neurotransmisión inhibitoria en el sistema nervioso central . Al unirse, la isoguvacina aumenta la afluencia de iones cloruro a las neuronas, lo que lleva a la hiperpolarización y la reducción de la excitabilidad neuronal . Este mecanismo es similar al de otros compuestos GABAérgicos, pero la isoguvacina es única en su afinidad de unión selectiva para ciertos subtipos de receptores GABA A .
Compuestos Similares:
Muscimol: Otro agonista del receptor GABA A con un mecanismo de acción similar pero diferentes afinidades de unión.
Gaboxadol: Un agonista del receptor GABA A que también se dirige a los receptores GABA A-rho.
Singularidad: La isoguvacina es única en su unión selectiva a subtipos específicos de receptores GABA A, lo que la convierte en una herramienta valiosa para estudiar los matices de la neurotransmisión GABAérgica . Su acción periféricamente restringida también reduce el riesgo de efectos secundarios en el sistema nervioso central, lo que la convierte en un candidato prometedor para aplicaciones terapéuticas .
Comparación Con Compuestos Similares
Muscimol: Another GABA A receptor agonist with a similar mechanism of action but different binding affinities.
Gaboxadol: A GABA A receptor agonist that also targets GABA A-rho receptors.
Uniqueness: Isoguvacine is unique in its selective binding to specific GABA A receptor subtypes, which makes it a valuable tool for studying the nuances of GABAergic neurotransmission . Its peripherally-restricted action also reduces the risk of central nervous system side effects, making it a promising candidate for therapeutic applications .
Actividad Biológica
Isoguvacine, chemically known as 1,2,3,6-tetrahydropyridine-4-carboxylic acid hydrochloride, is a potent agonist of the GABA (gamma-aminobutyric acid) receptor, particularly the GABA subtype. This compound has garnered attention due to its significant role in modulating neurotransmission in the central nervous system (CNS). This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and potential therapeutic applications.
This compound functions primarily as a GABA receptor agonist. It mimics the action of GABA by binding to the GABA receptors, leading to an influx of chloride ions into neurons, which results in hyperpolarization and decreased neuronal excitability. This mechanism is crucial for its anticonvulsant properties.
Key Findings:
- Binding Affinity : this compound exhibits a binding profile similar to that of GABA at post-synaptic sites in the rat forebrain. It has been shown to interact with high-affinity GABA uptake systems and is released in a calcium-dependent manner .
- Comparative Potency : While this compound is effective as a GABA agonist, it is generally less potent than GABA itself in eliciting physiological responses .
Pharmacological Properties
This compound’s pharmacological profile includes several noteworthy characteristics:
Property | Details |
---|---|
Molecular Weight | 163.6 g/mol |
Chemical Formula | CHNO.HCl |
Purity | ≥99% (HPLC) |
CAS Number | 68547-97-7 |
Mechanism | GABA receptor agonism |
Effects | Anticonvulsant, anxiolytic |
Experimental Studies
Various studies have explored the effects of this compound on neuronal activity and its potential therapeutic applications:
- Seizure Suppression : In organotypic hippocampal brain slices, this compound effectively suppressed seizure-like events induced by low magnesium concentration. This suggests its potential use in treating epilepsy .
- Cell Proliferation : Research indicated that this compound stimulates TM3 cell proliferation in vitro, highlighting its possible role in modulating cellular growth pathways influenced by GABAergic signaling .
- Neurotransmitter Release Modulation : this compound has been shown to decrease K-stimulated calcium-dependent release processes, indicating its involvement in neurotransmitter dynamics within synaptic environments .
Case Studies
Recent case studies have provided insights into the clinical implications of this compound:
- A study investigated the role of this compound in managing pediatric desmoid tumors in conjunction with other treatments like diazepam, suggesting that its GABAergic properties might influence tumor behavior and patient outcomes .
- Another study focused on the effects of this compound on neuronal firing patterns during developmental stages in bullfrog tadpoles, providing evidence for its role in nervous system development and function .
Propiedades
IUPAC Name |
1,2,3,6-tetrahydropyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-1-3-7-4-2-5/h1,7H,2-4H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVDMABBKYMBHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68547-97-7 (hydrochloride) | |
Record name | Isoguvacine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064603903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30214855 | |
Record name | Isoguvacine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30214855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64603-90-3 | |
Record name | Isoguvacine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64603-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoguvacine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064603903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoguvacine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30214855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,6-Tetrahydro-4-pyridinecarboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOGUVACINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YTF580771Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Isoguvacine binds to GABAA receptors, a family of ligand-gated ion channels, and activates them. This activation leads to an influx of chloride ions (Cl−) into the neuron, causing hyperpolarization and reducing neuronal excitability. [, , , , , , ]
A: Activation of GABAA receptors by this compound ultimately leads to neuronal inhibition. This inhibition plays a crucial role in various physiological processes, including regulating anxiety, sleep, and muscle tone. [, , , , , , , ]
A: Yes, this compound interacts with GABAA receptors in a fully reversible manner. Although initially designed as a potential alkylating agonist, studies have shown its interaction to be non-permanent. []
A: Studies have shown that incorporating amino groups into six-membered rings within GABA agonists, a structural feature present in this compound, leads to a variety of activities at GABAA receptors. These activities include binding affinity, uptake into neurons, and interaction with benzodiazepine binding sites. []
A: Interestingly, (+)-Isoguvacine oxide and (-)-Isoguvacine oxide demonstrate comparable potencies as inhibitors of [3H]GABA binding to GABAA receptor sites. Both enantiomers also exhibit similar efficacies in stimulating [3H]diazepam binding to the benzodiazepine site, suggesting comparable GABAA agonist activity. []
A: Researchers commonly utilize various in vitro models to study this compound's effects, including rat brain membrane preparations, synaptosomes, and primary cell cultures. These models allow for investigation of its binding affinity, uptake, and release, as well as its impact on neurotransmitter release and electrophysiological properties of neurons. [, , , , , , , ]
A: Animal models, such as rats, are often used to explore the in vivo effects of this compound. Researchers administer this compound systemically or directly into specific brain regions to study its impact on behavior, pain perception, and seizure susceptibility. [, , , , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.